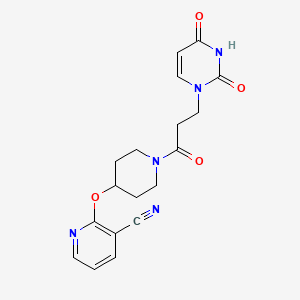
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile is a synthetic compound with intriguing properties and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes
The synthesis of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves multi-step organic reactions, often starting with the preparation of key intermediates like nicotinonitrile derivatives and pyrimidine precursors. Reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production
Industrial production methods leverage large-scale chemical reactors to facilitate the synthesis of the compound, optimizing reaction conditions such as temperature, pressure, and time. These methods are designed to be both cost-effective and environmentally friendly, ensuring the scalability of the compound's production.
化学反应分析
Types of Reactions
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile undergoes a variety of chemical reactions, including:
Oxidation: : Where the compound's functional groups are modified by the addition of oxygen or the removal of hydrogen.
Reduction: : Involves the gain of hydrogen or loss of oxygen, altering the oxidation state of the molecule.
Substitution: : Replacement of specific atoms or groups within the molecule with alternative atoms or groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. Typical reaction conditions involve carefully controlled temperatures, pH levels, and reaction times to optimize yields.
Major Products
The major products of these reactions depend on the specific reaction pathway chosen For instance, oxidation may yield more oxygen-rich derivatives, while reduction can produce simpler, hydrogen-rich compounds
科学研究应用
2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile has significant applications in scientific research, including:
Chemistry: : Utilized in the synthesis of complex organic molecules.
Biology: : Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: : Investigated for therapeutic properties, including anti-cancer, anti-viral, and anti-inflammatory effects.
Industry: : Employed in the development of novel materials and as a precursor for other industrially relevant compounds.
作用机制
The mechanism of action of 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound's structure allows it to bind to specific sites within these targets, altering their function and activity.
相似化合物的比较
Comparing 2-((1-(3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoyl)piperidin-4-yl)oxy)nicotinonitrile with similar compounds reveals its unique features:
Uniqueness: : The specific arrangement of its functional groups grants it distinctive reactivity and biological activities.
Similar Compounds: : Examples include other nicotinonitrile derivatives and pyrimidine-based compounds, which share some structural similarities but differ in their specific applications and properties.
Overall, this compound stands out for its versatile reactivity and wide range of scientific applications, making it a compound of significant interest in both research and industry.
属性
IUPAC Name |
2-[1-[3-(2,4-dioxopyrimidin-1-yl)propanoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c19-12-13-2-1-7-20-17(13)27-14-3-8-22(9-4-14)16(25)6-11-23-10-5-15(24)21-18(23)26/h1-2,5,7,10,14H,3-4,6,8-9,11H2,(H,21,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVVHUJXRQJUCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
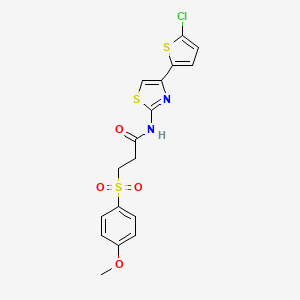
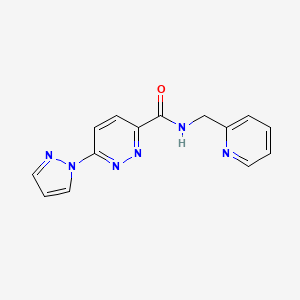
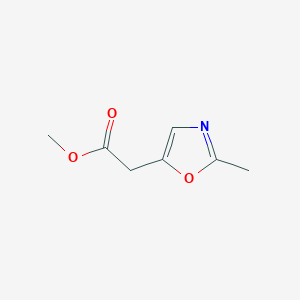
![N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2777959.png)
![methyl 4-methoxy-3-[(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)methyl]benzoate](/img/structure/B2777961.png)
![2-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine](/img/structure/B2777964.png)
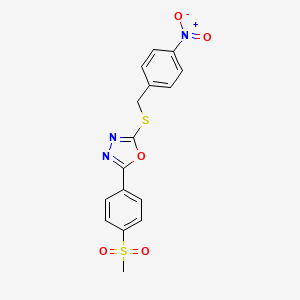
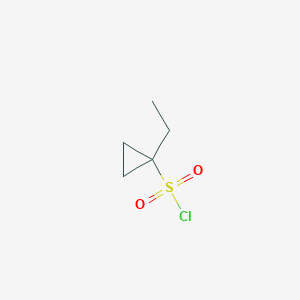

![N-(1-cyanocycloheptyl)-2-{[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}acetamide](/img/structure/B2777970.png)
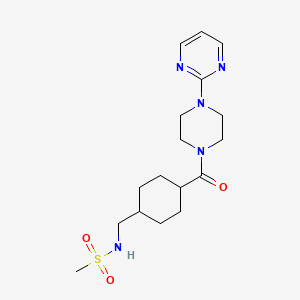
![Methyl 4-[({[2,3'-bifuran]-5-yl}methyl)carbamoyl]benzoate](/img/structure/B2777972.png)
![N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2777973.png)

